molecular formula C12H11NO4 B6150072 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid CAS No. 1226185-75-6

5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid

Cat. No.: B6150072
CAS No.: 1226185-75-6
M. Wt: 233.22 g/mol
InChI Key: YAWVTDJJBKSDTD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of α-haloketones with nitriles in the presence of a base.

    Introduction of Substituents: The methoxyphenyl and methyl groups can be introduced through various substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxyphenyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of

Properties

CAS No.

1226185-75-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-7-10(12(14)15)13-17-11(7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)

InChI Key

YAWVTDJJBKSDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)O)C2=CC=C(C=C2)OC

Purity

95

Origin of Product

United States

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